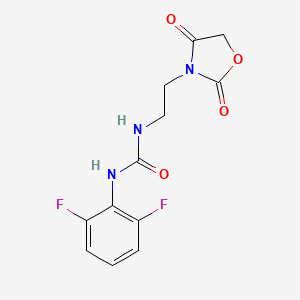
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea typically involves the reaction of 2,6-difluoroaniline with an appropriate isocyanate derivative under controlled conditions. The reaction may proceed as follows:
Step 1: Preparation of the isocyanate derivative.
Step 2: Reaction of 2,6-difluoroaniline with the isocyanate derivative to form the urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 1-(2,6-Difluorophenyl)-3-(2-oxoethyl)urea
- 1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)propyl)urea
- 1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)butyl)urea
Uniqueness
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea is unique due to its specific substitution pattern and the presence of both difluorophenyl and oxazolidinone moieties. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
生物活性
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound based on diverse sources, including patents, research articles, and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a difluorophenyl group and a dioxooxazolidin moiety linked by an ethyl chain.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various phytopathogenic microorganisms, suggesting potential applications in crop protection against fungal pathogens .
2. Anticancer Potential
Studies have demonstrated that urea derivatives can inhibit cancer cell proliferation. The specific compound under discussion has not been extensively characterized for anticancer activity; however, the structural similarities with known anticancer agents suggest potential efficacy. In vitro studies could provide insights into its mechanism of action against cancer cells.
3. Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Preliminary data suggest that it could inhibit enzymes involved in metabolic pathways relevant to disease processes. Further studies are required to elucidate the specific enzymes targeted and the implications for therapeutic applications.
Case Studies
Several case studies have highlighted the biological effects of related compounds:
Case Study 1: Antifungal Properties
A study evaluated a series of urea derivatives for antifungal activity against Fusarium species. The results indicated that certain modifications to the urea structure enhanced antifungal potency significantly, suggesting that similar modifications could be explored for this compound .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays conducted on various cancer cell lines showed that structurally related compounds exhibited cytotoxic effects. These findings prompted further investigation into the specific pathways affected by these compounds and their potential use as chemotherapeutic agents.
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O4/c13-7-2-1-3-8(14)10(7)16-11(19)15-4-5-17-9(18)6-21-12(17)20/h1-3H,4-6H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBWXGUDYJEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














